molecular formula C10H7F3O B1585860 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol CAS No. 99727-20-5

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Cat. No. B1585860
CAS RN: 99727-20-5
M. Wt: 200.16 g/mol
InChI Key: WWIJKFJKIOQDKI-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol” is a chemical compound with the linear formula CH2=CHC(CF3)(OH)C6H5 . It has a molecular weight of 202.17 .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol” consists of a phenyl group (C6H5) attached to a butyn-2-ol group with three fluorine atoms attached to the carbon atom .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.4740 (lit.) and a boiling point of 89-90 °C/12 mmHg (lit.). The density of the compound is 1.220 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy for introducing fluorine-containing functional groups into organic molecules. For instance, the development of catalytic fluoromethylation techniques utilizing visible light has allowed for the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This methodology enables the synthesis of organofluorine compounds bearing C(sp³)-CF₃ bonds and provides a pathway for the creation of valuable trifluoromethylated alkenes with high functional group compatibility and regioselectivity under mild conditions (Koike & Akita, 2016).

Polymer Chemistry

In the realm of polymer chemistry, the complexation of trifluoromethanesulphonates by their conjugate acid has been studied, revealing insights into the solvation and reactivity of these species. This understanding has implications for the design of new polymerization processes and the modification of polymer properties (Souverain et al., 1980).

Organic Light-Emitting Diodes (OLEDs)

Research on blue-emitting Ir(III) complexes for OLEDs has highlighted the role of fluorinated ligands in tuning the electronic properties and emission characteristics of phosphorescent materials. Such studies are pivotal for the advancement of display and lighting technologies (Li et al., 2009).

Stereocontrolled Synthesis

The stereocontrolled synthesis of fluorine-containing compounds, such as 1,1,1-Trifluoro-2,3-epoxypropane, demonstrates the utility of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol derivatives in achieving high enantiomeric purity. This is crucial for the development of chiral molecules with potential applications in drug discovery and development (Shimizu et al., 1996).

Electrophilic Fluorination

The synthesis and application of electrophilic fluorination reagents have been explored, with a focus on the development of methodologies for the selective introduction of fluorine atoms and fluorinated moieties into organic compounds. Such reactions are fundamental for the creation of molecules with improved pharmaceutical and agrochemical properties (Shao et al., 2015).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,1,1-trifluoro-2-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h1,3-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIJKFJKIOQDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370369
Record name 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

CAS RN

99727-20-5
Record name 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99727-20-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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